molecular formula C19H14O3 B1246714 Legioliulin

Legioliulin

Cat. No. B1246714
M. Wt: 290.3 g/mol
InChI Key: IFFMOWIJJAFQJN-HINBXAKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Legioliulin is a member of the class of isocoumarins that is 8-hydroxy-1H-isochromen-1-one substituted by a (1E,3E)-4-phenylbuta-1,3-dien-1-yl group at position 3. It is a fluorophore responsible for the blue-white autofluorescence in Legionella dumoffii. It has a role as a biological pigment and a bacterial metabolite. It is a member of isocoumarins, a member of benzenes, a member of phenols, a polyketide and an olefinic compound.
Legioliulin is a natural product found in Legionella parisiensis with data available.

Scientific Research Applications

Synthesis and Construction

  • Legioliulin, an isocoumarin compound isolated from Legionella dumoffii, has been synthesized using cyclic acylpalladation and Heck reaction. This synthetic approach could be significant in exploring the compound's potential applications in various fields of research (Asai, Hattori & Makabe, 2016).

Biosynthesis and Fluorophore Application

  • The study of legioliulin's biosynthesis from Legionella spp. has led to the identification of LglD, an enzyme responsible for cinnamic acid formation, a key component in legioliulin. This understanding is pivotal for its potential use as a natural fluorophore in scientific research (Ahrendt et al., 2013).

Autofluorescence Characterization

  • Legioliulin is responsible for the blue-white autofluorescence in Legionella dumoffii, a feature that can be utilized in biological imaging and microbial detection. Its molecular structure, identified through NMR analysis, contributes to understanding its fluorescence properties (Amemura-Maekawa et al., 2004).

Translational Research Potential

  • While not directly related to legioliulin, the broader field of translational research highlights the significance of such discoveries in bridging basic research with clinical applications. The study of compounds like legioliulin could eventually contribute to new therapeutic strategies (Grady, 2010).

Computational Modeling in Research

  • Computational modeling and simulation, as a part of scientific research, can aid in understanding the interactions and potential applications of legioliulin at a molecular or cellular level. This approach is crucial for hypothesizing and predicting the effects and uses of such compounds (Mielke et al., 2019).

properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

8-hydroxy-3-[(1E,3E)-4-phenylbuta-1,3-dienyl]isochromen-1-one

InChI

InChI=1S/C19H14O3/c20-17-12-6-10-15-13-16(22-19(21)18(15)17)11-5-4-9-14-7-2-1-3-8-14/h1-13,20H/b9-4+,11-5+

InChI Key

IFFMOWIJJAFQJN-HINBXAKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC3=C(C(=CC=C3)O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC3=C(C(=CC=C3)O)C(=O)O2

synonyms

legioliulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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